Cas no 890098-32-5 (2-Acetoxy-3'-nitrobenzophenone)

2-Acetoxy-3'-nitrobenzophenone is a specialized organic compound featuring both acetoxy and nitro functional groups attached to a benzophenone core. This structure imparts unique reactivity, making it valuable as an intermediate in synthetic organic chemistry, particularly for the preparation of pharmaceuticals, agrochemicals, and fine chemicals. The acetoxy group enhances solubility and facilitates further functionalization, while the nitro group offers versatility in reduction or substitution reactions. Its well-defined molecular architecture ensures consistent performance in multi-step syntheses. The compound is typically handled under controlled conditions due to its sensitivity to hydrolysis and potential reactivity. Proper storage in a cool, dry environment is recommended to maintain stability.
2-Acetoxy-3'-nitrobenzophenone structure
890098-32-5 structure
Product Name:2-Acetoxy-3'-nitrobenzophenone
CAS No:890098-32-5
MF:C15H11NO5
MW:285.251544237137
CID:878784
PubChem ID:24722881
Update Time:2025-06-11

2-Acetoxy-3'-nitrobenzophenone Chemical and Physical Properties

Names and Identifiers

    • [2-(3-nitrobenzoyl)phenyl] acetate
    • 2-ACETOXY-3'-NITROBENZOPHENONE
    • MFCD07698822
    • AKOS016018283
    • 2-(3-Nitrobenzoyl)phenyl acetate
    • DTXSID60641574
    • 890098-32-5
    • 2-Acetoxy-3'-nitrobenzophenone
    • MDL: MFCD07698822
    • Inchi: 1S/C15H11NO5/c1-10(17)21-14-8-3-2-7-13(14)15(18)11-5-4-6-12(9-11)16(19)20/h2-9H,1H3
    • InChI Key: PBFJQQPWFUZHLW-UHFFFAOYSA-N
    • SMILES: O(C(C)=O)C1C=CC=CC=1C(C1C=CC=C(C=1)[N+](=O)[O-])=O

Computed Properties

  • Exact Mass: 285.06400
  • Monoisotopic Mass: 285.06372245g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 5
  • Complexity: 417
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 89.2Ų

Experimental Properties

  • PSA: 89.19000
  • LogP: 3.27430

2-Acetoxy-3'-nitrobenzophenone Customs Data

  • HS CODE:2915390090
  • Customs Data:

    China Customs Code:

    2915390090

    Overview:

    2915390090. Other acetate esters. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food
    M.Import commodity inspection
    N.Export commodity inspection

    Summary:

    2915390090. esters of acetic acid. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:5.5%. General tariff:30.0%

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Additional information on 2-Acetoxy-3'-nitrobenzophenone

Recent Advances in the Study of 2-Acetoxy-3'-nitrobenzophenone (CAS: 890098-32-5) in Chemical Biology and Pharmaceutical Research

2-Acetoxy-3'-nitrobenzophenone (CAS: 890098-32-5) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research briefing synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and potential applications in drug development. The compound's distinctive nitro and acetoxy functional groups make it a versatile intermediate in organic synthesis and a promising candidate for further pharmacological evaluation.

Recent studies have highlighted the role of 2-Acetoxy-3'-nitrobenzophenone in the modulation of key biological pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as an inhibitor of specific inflammatory mediators, suggesting potential applications in the treatment of chronic inflammatory diseases. The compound's mechanism of action appears to involve the selective targeting of NF-κB signaling pathways, which are central to many inflammatory processes. These findings were supported by in vitro assays showing significant reduction in pro-inflammatory cytokine production at micromolar concentrations.

From a synthetic chemistry perspective, novel methodologies for the preparation of 2-Acetoxy-3'-nitrobenzophenone have been developed to improve yield and purity. A recent publication in Organic Process Research & Development (2024) described an optimized catalytic process using palladium-based catalysts that achieved yields exceeding 85% with excellent enantioselectivity. This advancement is particularly significant for scaling up production for potential pharmaceutical applications. The improved synthetic route also addresses previous challenges related to the stability of the nitro group during the acetylation process.

Structural-activity relationship (SAR) studies have provided valuable insights into the pharmacophore of 2-Acetoxy-3'-nitrobenzophenone. Computational modeling and X-ray crystallography data published in Bioorganic & Medicinal Chemistry Letters (2023) revealed that the spatial orientation of the nitro group relative to the benzophenone core is critical for biological activity. These findings have guided the design of several derivatives with enhanced potency and selectivity, some of which are currently undergoing preclinical evaluation for various therapeutic indications.

The compound's potential in drug development extends beyond anti-inflammatory applications. Recent screening studies have identified promising activity against certain kinase targets involved in oncogenic signaling. Particularly noteworthy is its moderate inhibitory effect on Bruton's tyrosine kinase (BTK), as reported in a 2024 Cancer Research communication. While the current potency is insufficient for direct therapeutic use, these findings have spurred the development of optimized analogs with improved pharmacokinetic properties.

From a safety and toxicological perspective, preliminary studies indicate that 2-Acetoxy-3'-nitrobenzophenone exhibits a favorable profile at therapeutic concentrations. Acute toxicity studies in rodent models showed no significant adverse effects at doses up to 500 mg/kg, and genotoxicity assays were negative. However, researchers caution that more comprehensive long-term toxicity studies are needed before clinical translation can be considered. These findings were presented at the 2024 American Chemical Society National Meeting.

Looking forward, the research community anticipates several directions for further investigation of 2-Acetoxy-3'-nitrobenzophenone. These include exploration of its potential as a photosensitizer in photodynamic therapy, given its benzophenone core structure, and evaluation of its antimicrobial properties against drug-resistant pathogens. Additionally, the development of prodrug formulations to enhance bioavailability represents another promising avenue for research. The compound's versatility and the growing body of supporting data suggest it will remain an important focus of chemical biology research in the coming years.

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